molecular formula C21H32N10O9 B12536475 L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine CAS No. 868170-42-7

L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine

Cat. No.: B12536475
CAS No.: 868170-42-7
M. Wt: 568.5 g/mol
InChI Key: JYYDKNOGOHGYOL-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine is a synthetic peptide composed of the amino acids L-glutamine, L-histidine, glycine, and L-asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of large-scale reactors and advanced purification techniques ensures the production of high-purity peptides suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.

    Oxidation: Oxidative modifications can occur at the histidine residue, leading to the formation of oxo-histidine.

    Deamidation: The asparagine residue can undergo deamidation to form aspartic acid.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases at physiological pH and temperature.

    Oxidation: Oxidizing agents like hydrogen peroxide or metal-catalyzed oxidation.

    Deamidation: Mild acidic or basic conditions can promote deamidation.

Major Products Formed

    Hydrolysis: Shorter peptide fragments and free amino acids.

    Oxidation: Oxidized histidine derivatives.

    Deamidation: Aspartic acid and its derivatives.

Scientific Research Applications

L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery system.

    Materials Science: Utilized in the development of peptide-based materials and nanostructures.

    Medicine: Explored for its role in wound healing and tissue regeneration.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The peptide can bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

868170-42-7

Molecular Formula

C21H32N10O9

Molecular Weight

568.5 g/mol

IUPAC Name

(2S)-4-amino-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C21H32N10O9/c22-11(1-2-14(23)32)19(37)31-12(3-10-5-25-9-29-10)20(38)28-7-17(35)26-6-16(34)27-8-18(36)30-13(21(39)40)4-15(24)33/h5,9,11-13H,1-4,6-8,22H2,(H2,23,32)(H2,24,33)(H,25,29)(H,26,35)(H,27,34)(H,28,38)(H,30,36)(H,31,37)(H,39,40)/t11-,12-,13-/m0/s1

InChI Key

JYYDKNOGOHGYOL-AVGNSLFASA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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